Methyl 2-(piperidin-3-yl)acetate hydrochloride

Overview

Description

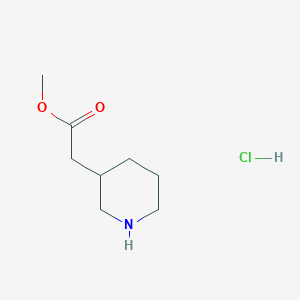

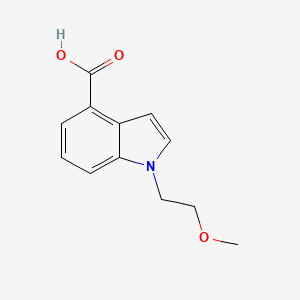

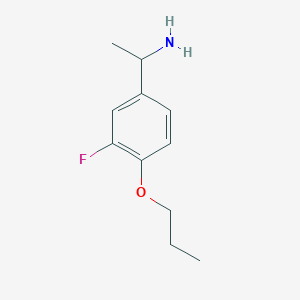

“Methyl 2-(piperidin-3-yl)acetate hydrochloride” is a chemical compound with the CAS Number: 247259-31-0 . It has a molecular weight of 193.67 and its IUPAC name is methyl 3-piperidinylacetate hydrochloride . It is a solid substance and is stored under an inert atmosphere at 2-8°C .

Molecular Structure Analysis

The InChI code for “Methyl 2-(piperidin-3-yl)acetate hydrochloride” is1S/C8H15NO2.ClH/c1-11-8(10)5-7-3-2-4-9-6-7;/h7,9H,2-6H2,1H3;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

“Methyl 2-(piperidin-3-yl)acetate hydrochloride” is a solid substance . It has a molecular weight of 193.67 and is stored under an inert atmosphere at 2-8°C .Scientific Research Applications

Role in Drug Design

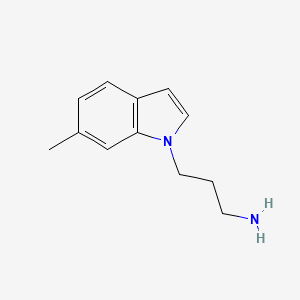

“Methyl 2-(piperidin-3-yl)acetate hydrochloride” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .

Presence in Alkaloids

Piperidine derivatives are also found in alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. This group also includes some related compounds with neutral and even weakly acidic properties.

Involvement in Intramolecular Reactions

The scientific literature has documented intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Use in Biological Evaluation of Potential Drugs

Piperidine derivatives, including “Methyl 2-(piperidin-3-yl)acetate hydrochloride”, have been used in the discovery and biological evaluation of potential drugs . This process involves assessing the biological activity of these compounds.

Application in Synthesis of Biologically Active Substances

“Methyl 2-(piperidin-3-yl)acetate hydrochloride” can be used in the synthesis of biologically active substances . For example, it has been used in the large-scale enantioselective reduction of 2,3-disubstituted indenopyridine as part of the synthesis of a biologically active substance—11β-hydroxysteroid dehydrogenase type 1 inhibitor (11β-HSD1) . 11β-HSD1 is used for treating diseases associated with cortisol abnormalities .

Role as a CNS Stimulant

“Methyl 2-(piperidin-3-yl)acetate hydrochloride” is an analog of Methylphenidate , a central nervous system (CNS) stimulant. CNS stimulants are used to increase physical and mental alertness, elevate mood, increase feelings of well-being, and increase motor and speech activity.

Safety and Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Mechanism of Action

Target of Action

Methyl 2-(piperidin-3-yl)acetate hydrochloride is an analog of Methylphenidate , a central nervous system (CNS) stimulant. The primary targets of this compound are likely to be similar to those of Methylphenidate, which primarily targets the dopamine transporter and norepinephrine transporter, leading to increased neurotransmitter levels in the synaptic cleft.

Action Environment

The action, efficacy, and stability of Methyl 2-(piperidin-3-yl)acetate hydrochloride can be influenced by various environmental factors. These can include the physiological environment, such as the pH and temperature of the body, as well as external factors such as co-administration with other substances. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C .

properties

IUPAC Name |

methyl 2-piperidin-3-ylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-11-8(10)5-7-3-2-4-9-6-7;/h7,9H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZRVXFSQPBNUIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670059 | |

| Record name | Methyl (piperidin-3-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(piperidin-3-yl)acetate hydrochloride | |

CAS RN |

247259-31-0 | |

| Record name | Methyl (piperidin-3-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(Cyclopentyloxy)phenyl]prop-2-enoic acid](/img/structure/B1451883.png)

![1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid](/img/structure/B1451891.png)

![3-[1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1451895.png)

![3-[3-(morpholin-4-yl)propyl]-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1451904.png)